N-(3-chloro-4-ethoxy-5-methoxybenzyl)-N-[4-(1-pyrrolidinyl)phenyl]amine
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Overview
Description
N-(3-chloro-4-ethoxy-5-methoxybenzyl)-N-[4-(1-pyrrolidinyl)phenyl]amine is a complex organic compound that features a benzylamine core substituted with chloro, ethoxy, and methoxy groups, as well as a pyrrolidinylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-ethoxy-5-methoxybenzyl)-N-[4-(1-pyrrolidinyl)phenyl]amine typically involves multi-step organic reactions. One common approach is to start with the appropriate benzylamine derivative and introduce the chloro, ethoxy, and methoxy substituents through electrophilic aromatic substitution reactions. The pyrrolidinylphenyl group can be attached via nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-ethoxy-5-methoxybenzyl)-N-[4-(1-pyrrolidinyl)phenyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(3-chloro-4-ethoxy-5-methoxybenzyl)-N-[4-(1-pyrrolidinyl)phenyl]amine is used as a building block for synthesizing more complex molecules. It can serve as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound may be used to study the effects of specific functional groups on biological activity. It can be a valuable tool for probing the structure-activity relationships of bioactive molecules.
Medicine
In medicinal chemistry, this compound has potential applications as a lead compound for developing new drugs. Its unique structure allows for the exploration of novel therapeutic targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-ethoxy-5-methoxybenzyl)-N-[4-(1-pyrrolidinyl)phenyl]amine involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways and targets depend on the context of its use. For example, in medicinal applications, it may inhibit or activate specific enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (3-Chloro-4-ethoxy-5-methoxybenzyl)amine
- (4-(1-Pyrrolidinyl)phenyl)amine
- (3-Chloro-4-ethoxy-5-methoxyphenyl)amine
Uniqueness
N-(3-chloro-4-ethoxy-5-methoxybenzyl)-N-[4-(1-pyrrolidinyl)phenyl]amine is unique due to the combination of its substituents and the presence of both benzylamine and pyrrolidinylphenyl moieties
Properties
Molecular Formula |
C20H25ClN2O2 |
---|---|
Molecular Weight |
360.9 g/mol |
IUPAC Name |
N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-4-pyrrolidin-1-ylaniline |
InChI |
InChI=1S/C20H25ClN2O2/c1-3-25-20-18(21)12-15(13-19(20)24-2)14-22-16-6-8-17(9-7-16)23-10-4-5-11-23/h6-9,12-13,22H,3-5,10-11,14H2,1-2H3 |
InChI Key |
RIFAGEDURJEQIZ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1Cl)CNC2=CC=C(C=C2)N3CCCC3)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)CNC2=CC=C(C=C2)N3CCCC3)OC |
Origin of Product |
United States |
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